molecular formula C15H14N2O2S B2666892 N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide CAS No. 1385395-72-1

N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide

Cat. No.: B2666892
CAS No.: 1385395-72-1
M. Wt: 286.35
InChI Key: GPDFFBJADCIPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide is a synthetic organic compound that belongs to the class of cyanoacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide typically involves the reaction of 2-methylbenzylamine with methyl cyanoacetate under basic conditions to form the corresponding cyanoacetamide. This intermediate is then subjected to a cyclization reaction with 3-methoxythiophene-2-carboxylic acid in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyano group and thiophene ring play crucial roles in binding to these targets and exerting the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyano-N-phenylacetamide
  • N-Cyano-N-tosyl-sulfonamide
  • N-Cyano-N-phenyl-p-methylbenzene-sulfonamide

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10-5-3-4-6-11(10)12(9-16)17-15(18)14-13(19-2)7-8-20-14/h3-8,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDFFBJADCIPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)C2=C(C=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.